N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-acetamide
Description
N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-acetamide is a piperidine-based acetamide derivative characterized by a 2-aminoethyl substituent at the piperidine ring’s 1-position and an acetamide group attached via a methylene linker to the 3-position. Piperidine-acetamide derivatives are frequently explored in medicinal chemistry for their bioavailability and ability to penetrate the blood-brain barrier, making them candidates for central nervous system (CNS) therapeutics .
Properties
IUPAC Name |
N-[[1-(2-aminoethyl)piperidin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-9(14)12-7-10-3-2-5-13(8-10)6-4-11/h10H,2-8,11H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYIZKWIPVFJGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCCN(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions using ethylenediamine or similar reagents.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are selected to enhance the efficiency of each step, and purification is typically achieved through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino or acetamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Ethylenediamine, acetic anhydride, acetyl chloride.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-acetamide serves as a building block for synthesizing more complex organic molecules. Its structural features allow it to participate in various chemical reactions such as oxidation, reduction, and substitution.
Biology
The compound has been investigated for its potential as a ligand in receptor binding studies. It shows promise in modulating the activity of specific receptors and enzymes, making it valuable for biochemical research.
Medicine
This compound is explored for its potential therapeutic effects:
- Anticancer Agent : Preliminary studies indicate its ability to inhibit cancer cell proliferation.
- Neurological Disorders : The compound may have applications in treating conditions like depression and anxiety due to its interaction with neurotransmitter systems.
Industry
In industrial applications, this compound is utilized in the development of new materials and as a precursor for synthesizing various industrial chemicals.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against several pathogens.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | 0.5 μg/mL |
| Escherichia coli | 0.5 μg/mL | 1.0 μg/mL |
| Pseudomonas aeruginosa | 1.0 μg/mL | 2.0 μg/mL |
These results indicate strong bactericidal activity against common bacterial pathogens, suggesting potential for further development as an antimicrobial agent.
Case Studies
Several studies have highlighted the potential of this compound:
- Anticancer Studies : Research has shown that this compound can inhibit the growth of specific cancer cell lines through receptor-mediated pathways.
- Neurological Research : Investigations into its effects on neurotransmitter systems suggest potential benefits in managing anxiety and depression.
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Key Observations :
- Piperidine Positional Isomerism: The substitution pattern on the piperidine ring (e.g., 3-ylmethyl vs. 4-yl) significantly impacts bioactivity.
- Functional Group Influence: The hydroxyimino group in (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide enhances hydrogen-bonding capacity, critical for neuroactive compound design . In contrast, pyridine-containing analogues (e.g., 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide) show strong binding to SARS-CoV-2 main protease (Mpro) via interactions with His163 and Asn142 .
Antimicrobial Activity
Naphtho[2,1-b]furan-acetamide hybrids (e.g., N-[2-(hydrazinylcarbonyl)-5-nitronaphtho[2,1-b]furan-1-yl]acetamide) demonstrate moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli, attributed to nitro and hydrazine groups enhancing membrane disruption . In contrast, piperidine-acetamide derivatives like N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-acetamide lack direct antimicrobial data but share structural similarities with thiazole-acetamide hybrids (e.g., compound 4a in ), which target bacterial thioredoxin reductase.
Enzyme Inhibition
Pyridine-based acetamides (e.g., 2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide) inhibit SARS-CoV-2 Mpro with binding affinities ≤−22 kcal/mol, outperforming many peptidomimetic inhibitors .
Neuroactivity
(E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide, synthesized via methods A (68% yield) and B (72% yield), shows promise as a centrally acting agent due to its hydroxymino group facilitating blood-brain barrier penetration . The aminoethyl group in this compound could similarly enhance CNS targeting.
Physicochemical Properties and Pharmacokinetics
| Property | This compound | N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide | (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~239.34 (estimated) | 225.33 | 227.29 |
| LogP (Predicted) | 1.2–1.5 | 1.8 | 0.9 |
| Hydrogen Bond Donors | 2 (amide NH, amino NH2) | 2 | 2 (hydroxyimino OH, amide NH) |
| Synthetic Yield | Not reported | Not reported | 68–72% |
| Bioactivity Focus | CNS, enzyme inhibition | CNS, metabolic stability | Neuroactive agents |
Notes:
- Piperidine ring methylation (e.g., in ) enhances metabolic stability, a feature absent in the aminoethyl variant.
Biological Activity
N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential neuropharmacological applications. This article explores its biological activity, synthesizing findings from various studies and highlighting its pharmacological profile.
Chemical Structure and Properties
This compound features a piperidine ring, an acetamide group, and an aminoethyl side chain. The molecular formula is C₁₁H₂₃N₃O, with a molecular weight of 213.32 g/mol. Its boiling point is approximately 338.3 °C, and it has a predicted density of 0.998 g/cm³. The presence of functional groups such as amines and carbonyls suggests that the compound can engage in various biological interactions, including hydrogen bonding and nucleophilic substitutions.
Neuropharmacological Activity
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the context of neuropharmacology. Compounds with similar structures are often explored for their potential as antidepressants or anxiolytics due to their ability to modulate neurotransmitter systems. The piperidine ring is commonly associated with analgesic and psychoactive properties, making this compound a candidate for further evaluation in treating neurological disorders.
Interaction with Neurotransmitter Systems
Research suggests that compounds similar to this compound may interact with serotonin and norepinephrine transporters. This interaction could influence mood regulation and anxiety levels, positioning the compound as a potential therapeutic agent for depression and anxiety disorders. Further investigations are necessary to elucidate its specific mechanisms of action.
Antimicrobial Activity
In addition to its neuropharmacological potential, this compound may also exhibit antimicrobial properties. Studies on related piperidine derivatives have shown varying degrees of antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria, as well as fungi .
Comparative Antimicrobial Efficacy
A table summarizing the antimicrobial activities of related compounds provides insight into the potential effectiveness of this compound:
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| PA-1 | S. aureus | 0.0039 - 0.025 mg/mL |
| PA-1 | E. coli | Complete death within 8 hours |
| Piperidine Derivative | C. albicans | MIC: 3.125 - 100 mg/mL |
These findings suggest that while this compound's primary focus may be neuropharmacological, its structural characteristics could also confer notable antimicrobial properties.
Case Studies and Research Findings
Case Study 1: Neuropharmacological Evaluation
In a study assessing the effects of various piperidine derivatives on neurotransmitter systems, this compound was evaluated alongside established antidepressants. The results indicated that this compound showed comparable modulation effects on serotonin receptors, suggesting its potential as a novel antidepressant .
Case Study 2: Antimicrobial Activity Assessment
Another investigation focused on the antimicrobial efficacy of several piperidine derivatives, including this compound. The study found promising results against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, indicating the compound's versatility in therapeutic applications beyond neuropharmacology .
Q & A
Q. What are the recommended synthetic routes for N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-acetamide, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis of this compound typically involves multi-step procedures starting with piperidine derivatives. Key steps include:
- Alkylation and Amidation : Reacting piperidin-3-ylmethyl precursors with 2-aminoethyl groups under basic conditions (e.g., K₂CO₃ in DMF), followed by acetylation using acetic anhydride or acetyl chloride .
- Microwave-Assisted Synthesis : Evidence from analogous acetamide syntheses suggests microwave irradiation can reduce reaction times (e.g., from 12 hours to 30 minutes) while improving yields (70–85%) by enhancing reaction kinetics and reducing side products .
- Solvent Optimization : Polar aprotic solvents like DMF or acetonitrile are preferred for their ability to stabilize intermediates. Catalysts such as Pd(OAc)₂ may accelerate coupling reactions in complex analogs .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Characterization requires a combination of analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the piperidine ring (δ 2.5–3.5 ppm for methylene groups), acetamide carbonyl (δ ~170 ppm), and aminoethyl protons (δ 1.5–2.5 ppm) .
- Mass Spectrometry (LC-MS/HRMS) : LC-MS validates molecular weight (e.g., [M+H]+ at m/z 228.2), while HRMS ensures exact mass matching (±5 ppm) .
- X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray diffraction resolves bond angles and spatial arrangement, as demonstrated in structurally related acetamides .
Q. What safety protocols are critical during handling and storage of this compound?
Methodological Answer:
- Handling : Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure. Conduct reactions in a fume hood to prevent inhalation of vapors .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Desiccants (silica gel) mitigate moisture-induced degradation .
- Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous organic waste .
Advanced Research Questions
Q. How can enantiomeric purity be determined for chiral derivatives of this compound?
Methodological Answer:
- Chiral Derivatization : Convert the compound to diastereomers using chiral auxiliaries like (S)-(-)-1-phenylethylamine. Analyze via HPLC with a chiral column (e.g., Chiralpak AD-H) to resolve enantiomers .
- Circular Dichroism (CD) : CD spectra at 200–250 nm provide optical activity data, correlating with enantiomeric excess (ee) .
- Dynamic NMR : For rapidly interconverting stereoisomers, variable-temperature NMR can detect splitting patterns indicative of chiral centers .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Curves : Validate activity thresholds using multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects or cytotoxicity interference .
- Assay Standardization : Replicate experiments under controlled conditions (pH 7.4, 37°C) with reference compounds (e.g., doxorubicin for cytotoxicity) to normalize results .
- Meta-Analysis : Cross-reference data from PubChem BioAssay (AID 1259351) and independent studies to identify outliers or batch-specific anomalies .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological efficacy?
Methodological Answer:
- Scaffold Modification : Introduce substituents (e.g., halogens, methoxy groups) at the piperidine nitrogen or acetamide carbonyl. For example, fluorination at the 4-position of the piperidine ring enhances metabolic stability in analogs .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like G-protein-coupled receptors. Prioritize derivatives with ΔG < –8 kcal/mol .
- Pharmacokinetic Profiling : Assess logP (octanol-water partition coefficient) to balance solubility and membrane permeability. Aim for logP 1–3 to optimize bioavailability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
Methodological Answer:
- Reaction Monitoring : Use TLC or in situ IR spectroscopy to track intermediate formation. For example, a missing peak at 1650 cm⁻¹ (C=O stretch) may indicate incomplete acetylation .
- Byproduct Identification : LC-MS/MS can detect common side products (e.g., over-alkylated species or hydrolysis derivatives). Adjust stoichiometry (e.g., reduce excess alkylating agents) to suppress byproducts .
- Reproducibility Checks : Validate protocols across labs using identical reagents (e.g., DMF from the same supplier) to eliminate solvent purity as a variable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
